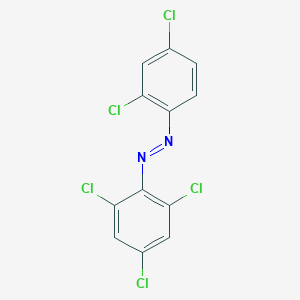![molecular formula C25H56ClO3PSi B14552378 Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride CAS No. 62196-31-0](/img/structure/B14552378.png)
Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride is a phosphonium-based ionic liquid. It is known for its unique properties, such as high thermal stability, immiscibility with water, and solubility in organic solvents. This compound is used in various scientific and industrial applications due to its ability to act as a polar solvent and its stability under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride can be synthesized through a reaction involving triethylphosphine and 1-(triethoxysilyl)tridecyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and yield by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides, regenerated phosphine, and substituted phosphonium salts .
Scientific Research Applications
Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a polar solvent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in the study of biological membranes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The compound can form stable complexes with metal ions and organic molecules, facilitating various chemical transformations. The molecular pathways involved include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- Trihexyltetradecylphosphonium chloride
- Tetrabutylphosphonium chloride
- Triethylphosphine oxide
Uniqueness
Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride is unique due to its triethoxysilyl group, which imparts additional stability and solubility properties. This makes it more versatile in applications compared to other phosphonium salts .
Properties
CAS No. |
62196-31-0 |
|---|---|
Molecular Formula |
C25H56ClO3PSi |
Molecular Weight |
499.2 g/mol |
IUPAC Name |
triethyl(1-triethoxysilyltridecyl)phosphanium;chloride |
InChI |
InChI=1S/C25H56O3PSi.ClH/c1-8-15-16-17-18-19-20-21-22-23-24-25(29(12-5,13-6)14-7)30(26-9-2,27-10-3)28-11-4;/h25H,8-24H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
DUYUWEDGEPHMKU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC([Si](OCC)(OCC)OCC)[P+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


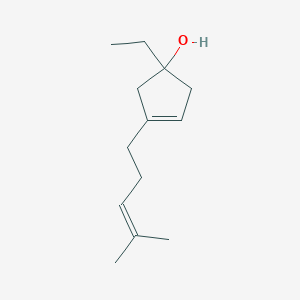
![4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14552307.png)
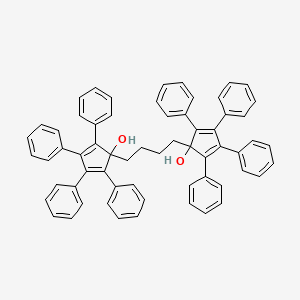
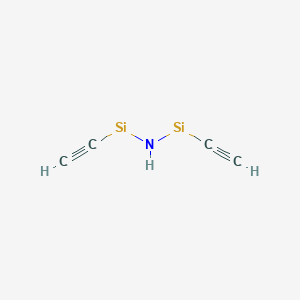
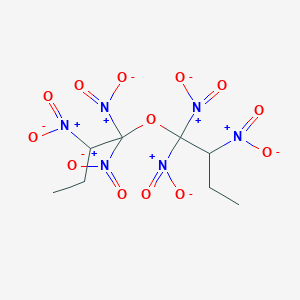
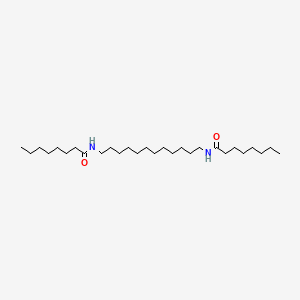
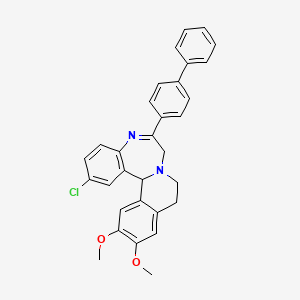
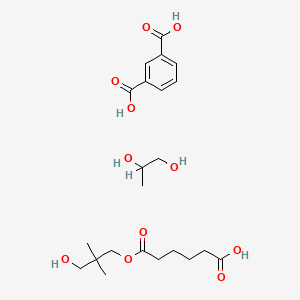
![3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione](/img/structure/B14552350.png)
![(1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14552352.png)
![Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]-](/img/structure/B14552359.png)
![[2-(Trifluoromethanesulfonyl)octyl]benzene](/img/structure/B14552362.png)
![1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole](/img/structure/B14552374.png)
